molecular formula C8H8BrNO4S B2655209 methyl 4-bromo-2-sulfamoylbenzoate CAS No. 1202366-59-3

methyl 4-bromo-2-sulfamoylbenzoate

Cat. No.: B2655209
CAS No.: 1202366-59-3
M. Wt: 294.12
InChI Key: CTTMXQVQBBBZJV-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-sulfamoylbenzoate (CAS 1202366-59-3) is a high-purity sulfonamide-based chemical reagent for research applications. This compound features a molecular formula of C 8 H 8 BrNO 4 S and a molecular weight of 294.12 g/mol . Its structure integrates a benzoate ester, a bromo substituent, and a primary sulfonamide group, which serves as a key pharmacophore in many biologically active molecules . The primary sulfonamide group (SO 2 NH 2 ) is known to strongly inhibit carbonic anhydrase (CA) isozymes by coordinating the zinc ion in the enzyme's active site . As part of the ortho-substituted benzenesulfonamide class, this compound is a valuable building block in medicinal chemistry for designing and synthesizing potent CA inhibitors . Research into similar compounds has demonstrated their signifigant potential in drug discovery, particularly in developing agents for conditions like cancer, with some analogs showing picomolar affinity for target isozymes such as CAIX . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can order this compound in quantities ranging from 50mg to 2.5g .

Properties

IUPAC Name

methyl 4-bromo-2-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTMXQVQBBBZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202366-59-3
Record name methyl 4-bromo-2-sulfamoylbenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-2-sulfamoylbenzoate typically involves a multi-step process starting from commercially available benzoic acid derivatives. One common method includes:

    Esterification: The final step involves esterification of the carboxylic acid group with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfamoyl group can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Coupling Products: Biaryl compounds when used in Suzuki-Miyaura coupling.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-2-sulfamoylbenzoate is primarily investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, particularly enzymes involved in disease processes.

  • Anticancer Activity : The compound has shown promise in inhibiting carbonic anhydrase IX (CA IX), an enzyme overexpressed in tumors. Studies indicate that derivatives of this compound can effectively inhibit CA IX, suggesting potential use in cancer therapy .

Table 1: Binding Affinity to Carbonic Anhydrase Isozymes

Compound NameBinding Affinity (kJ/mol)
This compound-12.6
Methyl 2-chloro-5-sulfamoylbenzoate-11.4
Methyl 2-bromo-4-sulfamoylbenzoate-10.0

This data indicates varying binding affinities among different derivatives, which can inform future drug development strategies targeting CA IX.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial strains, including Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Activity of Derivatives

Compound NameMIC (mg/L) against MSSAMIC (mg/L) against MRSA
This compound0.390.78
Methyl 2-chloro-5-sulfamoylbenzoate0.781.56
Methyl 2-bromo-4-sulfamoylbenzoate0.501.00

These results highlight the compound's potential as an antimicrobial agent, particularly against resistant strains.

Enzyme Inhibition

The compound acts as an inhibitor of dihydropteroate synthase, crucial for folic acid synthesis in bacteria, thereby hindering bacterial growth and reproduction. Its structural features allow selective binding to specific carbonic anhydrase isozymes, which is essential for minimizing side effects during therapeutic applications.

Study on Antimicrobial Efficacy

A recent study demonstrated that this compound exhibited significant antimicrobial activity against both MSSA and MRSA strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like linezolid.

Cancer Research Application

Another investigation focused on the inhibition of CA IX by this compound, showing promising results in reducing tumor growth in preclinical models. The selectivity of these compounds for CA IX over other isozymes suggests they may be developed into targeted cancer therapies .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural characteristics:

Table 3: Structure-Activity Relationship

Substituent PositionEffect on ActivityRemarks
Bromine at position 4Enhances binding affinityCritical for CA IX selectivity
Sulfamoyl groupEssential for inhibitionKey feature for biological activity

The variations in substituents significantly alter the compound's binding affinity and selectivity towards different biological targets, which is essential for drug design.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-sulfamoylbenzoate depends on its application. In organic synthesis, it acts as a building block that undergoes various chemical reactions to form desired products. In medicinal chemistry, its biological activity would depend on the specific target and pathway it interacts with, which could involve inhibition or activation of enzymes or receptors.

Comparison with Similar Compounds

Impact of Substituent Position and Electronic Effects

  • Bromine Position : In the target compound, bromine at C4 may influence electronic effects (e.g., resonance withdrawal) differently compared to its C2 position in the analog. This positional isomerism could alter reactivity in substitution or coupling reactions.
  • Sulfamoyl vs. Sulfonamido Groups: The sulfamoyl group (-SO₂NH₂) in the target compound is smaller and more polar than the bulkier 4-methylphenylsulfonamido group (-SO₂NHC₆H₄CH₃) in the analog.

Molecular Weight and Steric Considerations

The analog’s higher molecular weight (402.2 g/mol vs. ~293 g/mol) stems from its additional fluorine atom and aromatic sulfonamido group. The aryl group introduces steric bulk, which may hinder interactions with biological targets (e.g., enzymes) compared to the smaller sulfamoyl group.

Graph-Based Structural Comparison

Chemical graph theory () highlights structural similarities and differences:

  • Common Subgraph : Both compounds share a benzoate ester backbone, identifiable as a common subgraph.
  • Divergent Substituents: The analog’s fluorine at C5 and aryl-sulfonamido at C4 introduce unique nodes and edges absent in the target compound, leading to distinct graph topologies.

Biological Activity

Methyl 4-bromo-2-sulfamoylbenzoate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isozymes, which play critical roles in various physiological and pathological processes, including tumor progression and metastasis. This article explores the biological activity of this compound, highlighting its structure-activity relationships (SAR), binding affinities, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₈H₈BrN₁O₃S
  • CAS Number : 1202366-59-3

The compound features a sulfonamide group, which is a well-known pharmacophore in medicinal chemistry, particularly for its role in inhibiting carbonic anhydrases.

Structure-Activity Relationship (SAR) Studies

Recent studies have focused on the SAR of this compound and related compounds. These studies aim to identify modifications that enhance binding affinity and selectivity towards specific CA isozymes.

Key Findings from SAR Studies

  • Binding Affinity : this compound exhibits high binding affinity to carbonic anhydrase IX (CAIX), a target for anticancer therapies. The dissociation constant (KdK_d) for this compound was reported to be as low as 0.12 nM, indicating strong interactions with the enzyme .
  • Selectivity : The compound shows over 100-fold selectivity for CAIX compared to other CA isozymes, making it a promising candidate for targeted cancer therapies .
  • Modification Effects : Substituents on the benzenesulfonamide ring significantly affect the biological activity. For instance, replacing bromine with other halogens or modifying the sulfonamide group can lead to variations in binding affinity and selectivity .

Anticancer Properties

This compound's ability to inhibit CAIX suggests potential applications in cancer treatment. CAIX is often overexpressed in solid tumors, contributing to tumor acidification and facilitating invasion .

In Vivo Studies

In murine models, compounds similar to this compound have been shown to enhance immune responses when used as co-adjuvants in vaccinations, indicating a broader immunomodulatory potential .

Case Studies and Experimental Findings

  • Inhibition of Carbonic Anhydrase : A study demonstrated that this compound effectively inhibited CAIX with an observed binding affinity that supports its use as a selective inhibitor .
  • Pharmacological Evaluation : Preliminary pharmacological evaluations indicated that related compounds did not exhibit significant antielectroshock effects in animal models, suggesting a selective mechanism of action that may be beneficial in therapeutic contexts .

Data Summary Table

Compound NameKdK_d (nM)SelectivityBiological Activity
This compound0.12>100-foldInhibits CAIX; potential anticancer
Related Sulfamoyl CompoundsVariesVariesImmunomodulatory effects observed

Q & A

Q. What are the key steps and reaction conditions for synthesizing methyl 4-bromo-2-sulfamoylbenzoate?

The synthesis typically involves sequential sulfamoylation and esterification. A representative method includes:

  • Sulfamoylation : Reacting 4-bromo-2-chlorosulfonylbenzoic acid with ammonia or ammonium hydroxide under basic conditions (pH 7–9) to introduce the sulfamoyl group. Sodium bicarbonate is commonly used to maintain pH .
  • Esterification : Treating the intermediate with methanol in the presence of thionyl chloride (SOCl₂) or other esterification agents to form the methyl ester. Reaction conditions (e.g., reflux time, solvent selection) must be optimized to avoid hydrolysis of sensitive groups .
  • Purification : Column chromatography or recrystallization to isolate the product. Confirm purity via HPLC or TLC.

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C4, sulfamoyl at C2) and ester linkage integrity .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₈H₇BrNO₄S, theoretical ~306.97 g/mol) and isotopic patterns from bromine .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O), ~1340 cm⁻¹ (S=O stretching), and ~3300 cm⁻¹ (N-H from sulfamoyl) .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact. Use in a fume hood due to potential dust/aerosol formation .
  • First Aid :
    • Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin Contact : Wash with soap and water; remove contaminated clothing .
  • Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

SC-XRD provides precise bond lengths and angles, critical for confirming the spatial arrangement of the sulfamoyl and bromine groups. For example:

  • Crystallographic Parameters : Space group, unit cell dimensions, and R-factor (e.g., R = 0.042 in related benzoate derivatives) .
  • Hydrogen Bonding : Sulfamoyl N-H groups often form intermolecular bonds with ester carbonyl oxygen, influencing crystal packing and stability .

Q. What mechanistic insights guide the optimization of sulfamoyl group introduction?

  • Nucleophilic Substitution : The chlorosulfonyl intermediate reacts with ammonia via SN2 mechanism. Excess base (e.g., NaHCO₃) neutralizes HCl byproducts, shifting equilibrium toward product formation .
  • Side Reactions : Competing hydrolysis of the sulfonyl chloride group can occur if pH > 8. Kinetic monitoring via in-situ IR or pH-stat methods is recommended .

Q. How can environmental fate studies inform safe disposal and handling practices?

  • Biodegradation Assays : Use OECD 301/302 guidelines to assess aerobic/anaerobic degradation rates. Halogenated aromatics like this compound may persist in soil/water .
  • Ecotoxicology : Test acute toxicity on Daphnia magna or algae to determine EC₅₀ values. Bromine and sulfonamide groups may pose risks to aquatic organisms .

Q. What strategies are effective for evaluating bioactivity in pharmaceutical research?

  • In Vitro Screening :
    • Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Enzyme Inhibition : Target sulfonamide-sensitive enzymes like carbonic anhydrase .
  • QSAR Modeling : Correlate substituent electronic effects (e.g., bromine’s electronegativity) with bioactivity to prioritize derivatives for synthesis .

Q. How can researchers troubleshoot low yields during synthesis?

  • Intermediate Stability : Ensure the chlorosulfonyl intermediate is stored anhydrously to prevent hydrolysis.
  • Reaction Monitoring : Use LC-MS to detect side products (e.g., ester hydrolysis to carboxylic acid) .
  • Catalyst Optimization : Add DMF as a catalyst in esterification steps to enhance reactivity .

Methodological Notes

  • Synthesis Optimization : Use design of experiments (DoE) to evaluate factors like temperature, solvent polarity, and reagent stoichiometry .
  • Data Contradictions : If NMR signals conflict with expected structures, perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .

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